molecular formula C8H7BrF2O B7961527 1-Bromo-4-(difluoromethyl)-2-methoxybenzene

1-Bromo-4-(difluoromethyl)-2-methoxybenzene

Cat. No.: B7961527
M. Wt: 237.04 g/mol
InChI Key: ZSLWVGCFFVLHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(difluoromethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H7BrF2O It is a derivative of anisole, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and difluoromethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene typically involves the bromination of 5-(difluoromethyl)anisole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(difluoromethyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in acidic medium, room temperature.

    Reduction: Lithium aluminum hydride in ether, under inert atmosphere.

Major Products:

    Substitution: Formation of 2-methoxy-5-(difluoromethyl)anisole.

    Oxidation: Formation of 2-bromo-5-(difluoromethyl)benzoquinone.

    Reduction: Formation of 2-bromo-5-(difluoromethyl)anisole derivatives with reduced bromine.

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

    2-Bromoanisole: Similar structure but lacks the difluoromethyl group.

    4-Bromoanisole: Another isomer with the bromine atom at the para position.

    2-Bromo-5-fluoroanisole: Similar structure with a fluorine atom instead of the difluoromethyl group.

Uniqueness: 1-Bromo-4-(difluoromethyl)-2-methoxybenzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-bromo-4-(difluoromethyl)-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLWVGCFFVLHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.